molecular formula C8H6BrNS B3013834 3-Bromo-5-(methylthio)benzonitrile CAS No. 1595930-26-9

3-Bromo-5-(methylthio)benzonitrile

Cat. No. B3013834
M. Wt: 228.11
InChI Key: MMCOQWZRPLXUAO-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)benzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a bromine atom and a methylthio group attached to a benzonitrile framework. This structure is a key intermediate in the synthesis of more complex molecules and can be used to study various chemical reactions and interactions.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in several studies. For instance, the total synthesis of a biologically active natural product starting from a brominated precursor similar to 3-Bromo-5-(methylthio)benzonitrile has been reported, demonstrating the utility of brominated intermediates in complex synthetic pathways . Additionally, the synthesis of a library of 3-(α-styryl)benzo[b]-thiophenes, which are structurally related to the compound , has been achieved through a bromocyclization step of methylthio-containing alkynes .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(methylthio)benzonitrile and related compounds has been extensively studied using various spectroscopic techniques. For example, the spectroscopic properties of a similar compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, have been investigated using FT-IR, UV, NMR, and theoretical methods, providing insights into the vibrational frequencies, geometric parameters, and electronic properties . X-ray crystallography has also been employed to determine the crystal structures of brominated benzene derivatives, revealing various types of intermolecular interactions, such as hydrogen bonding and Br...Br contacts .

Chemical Reactions Analysis

The reactivity of brominated compounds towards different chemical reactions has been a subject of interest. For instance, the high-yielding synthesis of 5-bromopenta-2,4-diynenitrile and its reactivity towards terminal alkynes has been studied, showing the potential for creating complex molecular scaffolds through cascade reactions . The reactivity of brominated benzenes in the presence of copper and palladium co-catalysts has also been explored, leading to the formation of diene and benzofulvene structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(methylthio)benzonitrile and structurally related compounds have been characterized through experimental and theoretical methods. Theoretical calculations, such as DFT, have been used to predict the optimized geometric parameters, vibrational frequencies, and electronic properties of similar compounds . Additionally, the study of crystal structures has provided insights into the supramolecular architecture and intermolecular interactions of brominated benzenes .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of various organic compounds. For instance, 2-(bromomethyl)benzonitrile reacts with methyl 3-aminothiophene-2-carboxylate to yield thienopyrimidoisoindolones, which are further processed to obtain different derivatives (Kysil, Voitenko, & Wolf, 2008).
  • In another study, 4‐fluoro‐2‐(methylthio)benzylamine and its derivatives were synthesized using a method involving the selective introduction of a methylthio moiety (Perlow, Kuo, Moritz, Wai, & Egbertson, 2007).

properties

IUPAC Name

3-bromo-5-methylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOQWZRPLXUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(methylthio)benzonitrile

CAS RN

1595930-26-9
Record name 3-bromo-5-(methylsulfanyl)benzonitrile
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